Chlorambucil-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19Cl2NO2 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

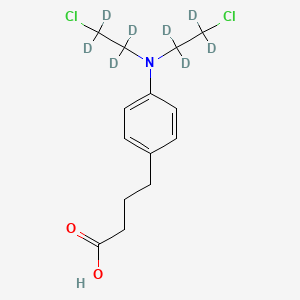

4-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]butanoic acid |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i8D2,9D2,10D2,11D2 |

InChI Key |

JCKYGMPEJWAADB-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chlorambucil-d8: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction

Chlorambucil is a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its deuterated counterpart, this compound, serves as a crucial internal standard for quantitative analysis by mass spectrometry.[3] The substitution of hydrogen atoms with deuterium results in a compound with a higher mass, allowing for its differentiation from the non-labeled drug in biological matrices, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification in complex samples.[4]

Chemical Structure

The chemical structures of Chlorambucil and this compound are depicted below. The deuterium atoms in this compound are located on the bis(2-chloroethyl)amino functional group.

Chlorambucil:

-

IUPAC Name: 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid[5]

-

Molecular Formula: C₁₄H₁₉Cl₂NO₂[5]

This compound:

-

IUPAC Name: 4-(4-(Bis(2-chloroethyl-1,1,2,2-d4)amino)phenyl)butanoic acid[6]

-

Molecular Formula: C₁₄H₁₁D₈Cl₂NO₂[3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Chlorambucil and this compound.

Table 1: General and Physicochemical Properties

| Property | Chlorambucil | This compound |

| CAS Number | 305-03-3[5] | 2748247-26-7[3] |

| Molecular Weight | 304.21 g/mol [5] | 312.26 g/mol [7] |

| Appearance | White to pale beige crystalline or granular powder[8] | Solid[3] |

| Melting Point | 65-69 °C[8] | Not available |

| Solubility | Practically insoluble in water; soluble in acetone, ethanol, and chloroform[9][10] | Slightly soluble in chloroform and methanol[3] |

| pKa | ~1.3 (Uncertain)[9] | Not available |

Mechanism of Action and Signaling Pathway

Chlorambucil exerts its cytotoxic effects as an alkylating agent. It forms covalent bonds with the N7 position of guanine in DNA, leading to the formation of interstrand and intrastrand cross-links.[11][12] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][11]

Caption: Mechanism of action of Chlorambucil leading to apoptosis.

Experimental Protocols

Determination of Melting Point (General Method)

A standard capillary melting point apparatus can be used to determine the melting point of Chlorambucil.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Aqueous Solubility (General Method)

The equilibrium solubility of Chlorambucil can be determined using the shake-flask method.

Methodology:

-

An excess amount of the compound is added to a known volume of water at a specific temperature (e.g., 25 °C).

-

The mixture is agitated (e.g., in a shaker bath) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Application of this compound in Experimental Workflows

This compound is primarily used as an internal standard in bioanalytical methods, particularly in pharmacokinetic studies involving the quantification of Chlorambucil in biological matrices like plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

- 1. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]

- 2. Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. glpbio.com [glpbio.com]

- 8. Chlorambucil - Wikipedia [en.wikipedia.org]

- 9. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

The Role of Chlorambucil-d8 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil, an alkylating agent, has long been a staple in the treatment of various cancers, particularly chronic lymphocytic leukemia and certain lymphomas. To accurately study its pharmacokinetic and pharmacodynamic properties, researchers rely on robust analytical methods. A key component in achieving this accuracy is the use of a stable isotope-labeled internal standard. This guide provides an in-depth look at the application of Chlorambucil-d8 in research, focusing on its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Application: Internal Standard in Mass Spectrometry

This compound is a deuterated analog of Chlorambucil. In research, its primary and critical function is to serve as an internal standard (IS) for the quantitative analysis of Chlorambucil in biological matrices such as plasma, serum, and tissue homogenates.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because this compound is chemically identical to Chlorambucil, it experiences the same matrix effects. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, these effects can be accurately compensated for.

-

Compensation for Variability in Sample Preparation: During the extraction of the drug from the biological matrix, there can be sample-to-sample variability in recovery. As the internal standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite variations in extraction efficiency.

-

Improved Precision and Accuracy: The use of an internal standard significantly improves the precision and accuracy of the analytical method, which is crucial for pharmacokinetic studies that inform dosing regimens and for regulatory submissions.

Experimental Protocols: A Validated LC-MS/MS Method

The following sections detail a typical experimental protocol for the quantification of Chlorambucil in biological samples using this compound as an internal standard. This protocol is based on established methodologies in the field.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Chlorambucil from plasma or serum.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

This compound internal standard working solution

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen biological samples on ice.

-

In a clean microcentrifuge tube, aliquot 100 µL of the biological sample.

-

Add a specific volume of the this compound internal standard working solution to each sample to achieve a final concentration within the linear range of the assay.

-

Add three volumes (300 µL) of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: The following table summarizes typical chromatographic conditions for the separation of Chlorambucil.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Chlorambucil and this compound. The specific precursor and product ion transitions, along with optimized instrument parameters, are crucial for sensitivity and selectivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Chlorambucil | 304.1 | 250.1 | 30 | 15 |

| This compound | 312.1 | 258.1 | 30 | 15 |

Note: The optimal cone voltage and collision energy may vary depending on the specific mass spectrometer used and should be optimized during method development.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for a typical validated LC-MS/MS method for Chlorambucil.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 3 | < 10% | < 10% | 90 - 110% |

| Mid QC | 100 | < 10% | < 10% | 90 - 110% |

| High QC | 800 | < 10% | < 10% | 90 - 110% |

Visualizations: Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Chlorambucil in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Chlorambucil quantification.

Conclusion

This compound is an indispensable tool in the preclinical and clinical development of Chlorambucil. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data on the pharmacokinetic profile of the drug. The detailed methodologies and quantitative parameters presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for their research needs.

References

In-Depth Technical Guide: Synthesis and Isotopic Purity of Chlorambucil-d8

This technical guide provides a comprehensive overview of a proposed synthesis for Chlorambucil-d8 and the analytical methodologies required to determine its isotopic purity. This document is intended for researchers, scientists, and professionals involved in drug development and stable isotope-labeled compound synthesis.

Introduction

Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various forms of cancer, including chronic lymphocytic leukemia and lymphomas.[1] this compound, a deuterated analog of Chlorambucil, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2] The stability of the deuterium labels and the high isotopic purity are critical for its function as an internal standard. This guide outlines a potential synthetic route and the rigorous analytical procedures for quality control.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of unlabeled Chlorambucil.[3][4][5] A common route involves the alkylation of an aromatic amine precursor with a suitable reagent. To introduce the eight deuterium atoms onto the bis(2-chloroethyl)amino group, deuterated ethylene oxide (ethylene oxide-d4) is a logical choice as the key deuterated reagent.

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-(4-(Bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid

-

To a solution of 4-(4-aminophenyl)butanoic acid in a suitable solvent (e.g., glacial acetic acid), add a stoichiometric excess of ethylene oxide-d4.

-

The reaction mixture is stirred at a controlled temperature (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol intermediate.

Step 2: Synthesis of this compound

-

The crude 4-(4-(bis(2-hydroxyethyl-d4)amino)phenyl)butanoic acid is dissolved in an inert solvent (e.g., dichloromethane or chloroform).

-

The solution is cooled in an ice bath, and a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is carefully quenched by pouring it onto ice water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude this compound.

Step 3: Purification

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Isotopic Purity Determination

The determination of isotopic purity is crucial to validate the quality of this compound as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.[6]

Experimental Workflow for Isotopic Purity Analysis

Caption: Workflow for isotopic purity determination of this compound.

Mass Spectrometry Method

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic enrichment.[7]

-

Sample Preparation: Prepare solutions of known concentrations of both this compound and unlabeled Chlorambucil.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.

-

Data Acquisition: Acquire full-scan mass spectra of both the labeled and unlabeled standards.

-

Data Analysis:

-

Determine the mass spectral profile of the unlabeled Chlorambucil to understand its natural isotopic distribution.

-

For the this compound sample, measure the ion intensities for each of the possible deuterated species (from d0 to d8).

-

Correct the measured intensities for the natural isotopic abundance of carbon-13.

-

Calculate the isotopic purity as the percentage of the d8 species relative to the sum of all isotopologues.

-

NMR Spectroscopy Method

NMR spectroscopy provides complementary information on the location and extent of deuteration.

-

¹H NMR: The absence or significant reduction of proton signals corresponding to the ethyl groups of the nitrogen mustard moiety confirms successful deuteration at these positions.

-

¹³C NMR: Deuterium substitution can cause slight upfield shifts in the signals of the attached carbon atoms and can also lead to splitting of the signals due to C-D coupling. This can be used to confirm the positions of the deuterium labels.

Data Presentation

Quantitative data from the synthesis and analysis should be presented in a clear and structured format.

Table 1: Synthesis Yield and Chemical Purity

| Parameter | Result | Method |

| Yield | 65% | Gravimetric |

| Chemical Purity | >99% | HPLC-UV[8] |

| Melting Point | 66-68 °C | Capillary Melting Point |

Table 2: Isotopic Purity Data from Mass Spectrometry

| Isotopologue | Relative Abundance (%) |

| d0 | <0.1 |

| d1 | <0.1 |

| d2 | <0.1 |

| d3 | <0.1 |

| d4 | 0.2 |

| d5 | 0.5 |

| d6 | 1.2 |

| d7 | 2.5 |

| d8 | 95.5 |

| Isotopic Purity | 95.5% |

Conclusion

The synthesis of this compound can be achieved through a multi-step process utilizing a deuterated precursor. Rigorous analytical characterization, primarily by high-resolution mass spectrometry and NMR spectroscopy, is imperative to confirm the isotopic purity and structural integrity of the final product. The methodologies outlined in this guide provide a framework for the successful synthesis and quality control of high-purity this compound for use in demanding research applications.

References

- 1. Chlorambucil - Wikiwand [wikiwand.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Chlorambucil synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Chlorambucil-d8

For researchers and drug development professionals, understanding the quality and purity of a stable isotope-labeled compound like Chlorambucil-d8 is paramount. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch. This guide delves into the core parameters found on a CoA for this compound, the methodologies used for their determination, and the underlying biochemical pathways relevant to its use.

This compound is the deuterium-labeled version of Chlorambucil, an alkylating agent used in cancer chemotherapy.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Chlorambucil in biological samples.[3]

Core Analytical Parameters

The CoA for this compound provides several key data points that confirm the material's quality. These parameters are determined through rigorous analytical testing.

Physicochemical Properties

These parameters define the basic physical and chemical characteristics of the compound.

| Parameter | Specification | Typical Value |

| Appearance | White to pale beige crystalline or granular powder | Conforms |

| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ | C₁₄H₁₁D₈Cl₂NO₂ |

| Molecular Weight | 312.26 g/mol | 312.26 |

| Melting Point | 65-69 °C | 67 °C |

Data synthesized from multiple sources.[1][3][4]

Purity and Identity

Purity assays are crucial for ensuring that the material is free from chemical contaminants and that its isotopic composition is correct.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC, UPLC |

| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, ¹H-NMR |

| Deuterium Incorporation | Consistent with d8 structure | Mass Spectrometry |

Data synthesized from multiple sources.[5][6][7][8]

Experimental Protocols

Detailed and validated analytical methods are essential for generating the data presented on the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This technique separates, identifies, and quantifies each component in a mixture.

-

Objective : To determine the chemical purity of this compound by separating it from any non-labeled Chlorambucil or other synthesis-related impurities.

-

Instrumentation : A standard HPLC or UPLC system equipped with a UV detector.

-

Method :

-

Sample Preparation : A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient mixture of acetonitrile and water (often with a small percentage of formic acid).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength appropriate for Chlorambucil (e.g., 254 nm).

-

-

Analysis : The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of this peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is a powerful technique used to measure the mass-to-charge ratio of ions, confirming the molecular weight and isotopic distribution of the compound.

-

Objective : To confirm the molecular weight of this compound and determine its isotopic purity by analyzing the distribution of its isotopologues (molecules that differ only in their isotopic composition).[5]

-

Instrumentation : A High-Resolution Mass Spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS).[6][7]

-

Method :

-

Sample Infusion : The sample, dissolved in an appropriate solvent, is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).[8][9]

-

Mass Analysis : The instrument is set to scan a mass range that includes the expected molecular ion of this compound ([M+H]⁺).

-

Data Analysis :

-

Identity : The mass of the most abundant isotopic peak is compared to the theoretical mass of the d8 isotopologue.

-

Isotopic Purity : The relative intensities of the ions corresponding to the d0 to d8 species are measured. The isotopic purity is calculated based on the abundance of the target d8 ion relative to all other isotopologues.[8][9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H-NMR (Proton NMR) is used to confirm the structure and can also provide information on the level of deuterium incorporation.

-

Objective : To confirm the chemical structure of the molecule and assess the degree of deuteration at specific sites.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method :

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not contain protons, to avoid interfering signals.

-

Data Acquisition : A ¹H-NMR spectrum is acquired.

-

Analysis : In a fully deuterated (d8) sample, the proton signals corresponding to the deuterated positions should be absent or significantly diminished. The absence of these signals confirms the location of the deuterium labels. The chemical shifts of the remaining protons (e.g., on the phenyl ring) are checked against the known spectrum of Chlorambucil to confirm the overall structure.[5][7]

-

Visualizing Workflows and Mechanisms

Diagrams are essential for representing complex relationships, from analytical procedures to biochemical pathways.

Analytical Workflow for this compound Certification

This workflow outlines the logical progression from sample receipt to the final issuance of the Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Quantitative Bioanalysis: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the pursuit of precision and accuracy is paramount. Quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response. To mitigate these variabilities, the use of an internal standard is crucial. This guide provides a comprehensive overview of deuterated internal standards, the gold standard in quantitative bioanalysis, offering enhanced reliability and data integrity.

Core Principles of Deuterated Internal Standards

Deuterated internal standards (DIS) are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D). This subtle change in mass does not significantly alter the chemical and physical properties of the molecule.[1][2] Consequently, a deuterated internal standard behaves nearly identically to its non-deuterated (endogenous) counterpart, the analyte, throughout the analytical process.[2]

The key advantages of using deuterated internal standards include:

-

Co-elution with the Analyte: Due to their similar physicochemical properties, the DIS and the analyte exhibit nearly identical retention times in liquid chromatography.[1] This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.

-

Correction for Sample Preparation Variability: By adding a known amount of the DIS to the sample at the very beginning of the workflow, any loss of the analyte during extraction, handling, and concentration steps is mirrored by a proportional loss of the DIS.

-

Improved Accuracy and Precision: The concentration of the analyte is determined by the ratio of its peak area to the peak area of the known amount of DIS. This ratiometric measurement corrects for variations, leading to significantly improved accuracy and precision in quantification.

Synthesis of Deuterated Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary methods:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium-rich source, such as deuterated water (D₂O) or deuterated solvents, often facilitated by a catalyst (acid, base, or metal).[3] This approach can be cost-effective but may lack regioselectivity and can sometimes lead to back-exchange depending on the stability of the C-D bond.

-

Chemical Synthesis: This approach utilizes deuterated starting materials or reagents in a multi-step synthetic route to introduce deuterium at specific, stable positions within the molecule.[4][5] While often more complex and expensive, chemical synthesis offers precise control over the location and number of deuterium atoms, resulting in a more stable and reliable internal standard.[4]

Experimental Protocols

The following sections detail generalized and specific experimental protocols for the use of deuterated internal standards in bioanalysis.

General Experimental Workflow for Bioanalysis using LC-MS/MS

A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation:

-

Spiking: A known concentration of the deuterated internal standard is added to the biological sample (e.g., plasma, serum, urine) at the beginning of the sample preparation process.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent like acetonitrile or a zinc sulfate/methanol solution is added.[6][7] The sample is then vortexed and centrifuged.

-

Extraction: The analyte and internal standard are extracted from the supernatant. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Reconstitution: The extracted sample is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, where the analyte and the co-eluting deuterated internal standard are separated from other sample components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM). The mass difference allows the instrument to distinguish between the two.

3. Data Analysis:

-

Quantification: The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard, using a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.

dot

Caption: General experimental workflow for bioanalysis using a deuterated internal standard.

Specific Protocol: Quantification of Testosterone in Serum by LC-MS/MS

This protocol is adapted from established methods for steroid hormone analysis.[7][8]

1. Materials:

-

Testosterone standard

-

Deuterated testosterone internal standard (e.g., Testosterone-d3)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

-

Serum samples

2. Sample Preparation:

-

To 100 µL of serum sample, add 25 µL of the deuterated testosterone internal standard solution.[7]

-

Add 250 µL of acetonitrile to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate testosterone from other serum components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

MRM Transitions: Monitor specific transitions for testosterone and deuterated testosterone.

4. Calibration Curve:

-

Prepare a series of calibration standards by spiking known concentrations of testosterone into a surrogate matrix (e.g., charcoal-stripped serum).

-

Add a constant amount of deuterated testosterone internal standard to each calibrator.

-

Process the calibrators in the same way as the samples.

-

Plot the peak area ratio (testosterone/deuterated testosterone) against the testosterone concentration to generate a calibration curve.

Data Presentation: The Impact of Deuterated Internal Standards

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics from validated bioanalytical methods.

Table 1: Method Validation Data for Immunosuppressant Drugs using Deuterated Internal Standards [9]

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | 10 - 7500 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

Table 2: Comparison of Accuracy and Precision with and without an Internal Standard for Pesticide Analysis in Cannabis Matrix [10]

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy | Varies by >60% between matrices | Within 25% across matrices |

| Relative Standard Deviation (RSD) | Can be >50% | <20% |

These tables clearly demonstrate that methods employing deuterated internal standards exhibit excellent linearity, precision, and accuracy, and effectively mitigate matrix effects that can lead to significant data variability.

Visualization of Core Concepts

The following diagrams illustrate the fundamental principles and applications of deuterated internal standards.

dot

Caption: Principle of quantification using a deuterated internal standard in LC-MS.

Application in Signaling Pathway Analysis: The mTOR Pathway

Deuterated amino acids, such as deuterated leucine, are valuable tools for studying metabolic flux and the dynamics of signaling pathways. The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, particularly leucine.[11]

By supplying cells with deuterated leucine, researchers can trace its incorporation into newly synthesized proteins and its influence on mTORC1 activation. This allows for the quantitative analysis of how leucine metabolism impacts the signaling cascade.

dot

Caption: Role of Leucine in activating the mTORC1 signaling pathway.

Conclusion

Deuterated internal standards are indispensable tools in modern bioanalysis, providing a robust solution to the challenges of quantitative accuracy and precision. Their ability to mimic the behavior of the analyte of interest throughout the analytical workflow ensures reliable data for critical applications in drug development, clinical diagnostics, and metabolic research. The principles and protocols outlined in this guide serve as a foundational resource for researchers and scientists seeking to implement best practices in their quantitative analytical methodologies.

References

- 1. helda.helsinki.fi [helda.helsinki.fi]

- 2. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]

- 7. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Stability of Chlorambucil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability of Chlorambucil-d8, a deuterated analogue of the chemotherapeutic agent Chlorambucil. By exploring the principles of deuterium substitution, this document outlines the expected metabolic profile of this compound and provides detailed experimental protocols for its evaluation.

Introduction

Chlorambucil is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2][3] Its therapeutic efficacy is, however, influenced by its metabolic fate. The primary metabolic pathway of Chlorambucil involves β-oxidation of its butanoic acid side chain, leading to the formation of an active metabolite, phenylacetic acid mustard (PAAM).[3][4] While PAAM possesses cytotoxic activity, its therapeutic index is lower than that of the parent drug.[4]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug discovery to enhance metabolic stability.[5][6][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow the rate of metabolic reactions involving the cleavage of this bond.[6] this compound is a deuterated version of Chlorambucil, with deuterium atoms incorporated at the ethyl groups of the nitrogen mustard moiety.[9][10] This guide will explore the anticipated impact of this deuteration on the metabolic stability of Chlorambucil.

Expected Metabolic Profile of this compound

The primary metabolic transformation of Chlorambucil to PAAM is anticipated to be slower for this compound due to the kinetic isotope effect. This is supported by studies on other deuterated analogues of chlorambucil, where deuteration at the β-position of the butanoic acid side chain resulted in lower plasma levels of PAAM.[4] Consequently, this compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart.

The potential for metabolic shunting, where alternative metabolic pathways become more prominent due to the slowing of the primary pathway, should also be considered. For Chlorambucil, another metabolic route is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), which leads to detoxification.[1][11][12] It is plausible that with the β-oxidation pathway slowed in this compound, a greater proportion of the drug may be eliminated via glutathione conjugation.

Data Presentation

The following tables summarize the expected quantitative data for the metabolic stability of this compound in comparison to Chlorambucil. These values are illustrative and based on the known principles of deuteration and the metabolism of Chlorambucil. Actual experimental data would be required for definitive confirmation.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Chlorambucil | 30 | 23.1 |

| This compound | 60 | 11.6 |

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Chlorambucil | 45 | 15.4 |

| This compound | 90 | 7.7 |

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life and intrinsic clearance of Chlorambucil and this compound upon incubation with human liver microsomes.

Materials:

-

Chlorambucil and this compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Chlorambucil and this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add the test compound (final concentration 1 µM) to the pre-warmed microsome suspension.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

-

In Vitro Metabolic Stability Assessment using Human Hepatocytes

This protocol assesses the metabolic stability in a more complete cellular system, incorporating both Phase I and Phase II metabolic enzymes.

Materials:

-

Chlorambucil and this compound

-

Cryopreserved Human Hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Determine cell viability and density.

-

-

Incubation Setup:

-

Incubate hepatocytes (e.g., 0.5 x 10^6 cells/mL) in suspension in culture medium at 37°C in a shaking water bath.

-

Add the test compound (final concentration 1 µM).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension.

-

-

Reaction Quenching and Sample Processing:

-

Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to pellet cell debris and protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Data Analysis:

-

Follow the same analytical and data analysis procedures as described for the liver microsome assay, expressing intrinsic clearance as µL/min/10^6 cells.

-

Mandatory Visualizations

Caption: Metabolic pathways of Chlorambucil and anticipated pathways for this compound.

References

- 1. Chlorambucil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 4. The metabolism of deuterated analogues of chlorambucil by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Metabolism of chlorambucil by rat liver microsomal glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Chlorambucil-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil. Given the limited specific data on the deuterated form, this document extensively leverages the well-established safety profile of Chlorambucil as a primary reference. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1]

Chemical and Physical Properties

This compound shares fundamental chemical and physical characteristics with its non-deuterated counterpart, with the primary difference being the isotopic substitution of eight hydrogen atoms with deuterium. This substitution results in a higher molecular weight.

| Property | Value | Reference |

| Chemical Name | 4-[4-[bis(2-chloroethyl-1,1,2,2-d4)amino]phenyl]butanoic acid | Toronto Research Chemicals |

| Synonyms | This compound, CB-1348-d8 | Toronto Research Chemicals |

| CAS Number | 1189987-96-5 | Toronto Research Chemicals |

| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 312.3 g/mol | [1] |

| Appearance | White to pale beige crystalline or granular powder | [2] |

| Melting Point | 65-69 °C (for Chlorambucil) | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| Stability | Stable under recommended storage conditions. | --INVALID-LINK-- |

Hazard Identification and Classification

This compound, like Chlorambucil, is a hazardous substance and should be handled with extreme caution. It is classified as a potent alkylating agent and is known to be a human carcinogen.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Carcinogenicity | Category 1B | Danger | H350: May cause cancer |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

Data based on the Safety Data Sheet for Chlorambucil.

Toxicological Information

| Metric | Value | Species | Route | Reference |

| LD50 | 76 mg/kg | Rat | Oral | [3] |

| LD50 | 115 mg/kg | Mouse | Subcutaneous | [2] |

| LD50 | 30 mg/kg | Mouse | Intraperitoneal | [2] |

Key Toxicological Effects of Chlorambucil:

-

Carcinogenicity: Chlorambucil is known to be a human carcinogen.[4][5]

-

Mutagenicity: It is a potent mutagen, causing damage to DNA.

-

Teratogenicity: Chlorambucil can cause fetal harm.

-

Myelosuppression: It can cause severe bone marrow suppression.[6][7]

-

Neurotoxicity: High doses have been associated with seizures.[6]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

-

Ensure adequate ventilation to minimize airborne concentrations.

-

Eyewash stations and safety showers must be readily accessible.[3]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[3]

-

Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Handling Procedures:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the designated handling area.

-

Wash hands thoroughly after handling.

-

All contaminated materials (gloves, lab coats, etc.) should be disposed of as hazardous waste according to institutional and local regulations.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Stability

-

Storage Temperature: Store at -20°C for long-term stability.

-

Light Sensitivity: Protect from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Storage Container: Store in a tightly sealed, properly labeled container in a dry and well-ventilated place.

Accidental Release and Disposal

Spill Response:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a thiosulfate solution rinse).

-

Ventilate the area.

Disposal:

-

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative protocol for the synthesis of Chlorambucil, which can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials. This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.

Step 1: Acylation of Acetanilide Acetanilide is acylated with succinic anhydride to form 4-(4-acetaminophenyl)-4-oxobutanoic acid.[8][9]

Step 2: Reduction of the Keto Group The keto group of 4-(4-acetaminophenyl)-4-oxobutanoic acid is reduced using a catalyst such as palladium on carbon in a methanol solution to yield the corresponding alcohol.[8][9]

Step 3: Hydrolysis The resulting ester and amide are hydrolyzed with an alkali to produce 4-(4-aminophenyl)butanoic acid.[8][9]

Step 4: Ethoxylation with Deuterated Ethylene Oxide 4-(4-aminophenyl)butanoic acid is reacted with ethylene oxide-d4 to introduce the deuterated hydroxyethyl groups, forming 4-[4-[bis(2-hydroxyethyl-d4)amino]phenyl]butanoic acid.

Step 5: Chlorination The hydroxyl groups are replaced with chlorine using a chlorinating agent like phosphoryl chloride to yield this compound.[8][9]

Step 6: Purification The crude product is purified by recrystallization from a suitable solvent system, such as dichloromethane and petroleum ether.[8]

Quantification of this compound in Biological Samples (as an Internal Standard)

This compound is commonly used as an internal standard for the quantification of Chlorambucil in biological matrices by liquid chromatography-mass spectrometry (LC-MS).

-

Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate).

-

Extraction: The analyte (Chlorambucil) and the internal standard (this compound) are extracted from the matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.

-

LC-MS Analysis: The extracted sample is injected into an LC-MS system. The compounds are separated by chromatography and detected by mass spectrometry.

-

Quantification: The concentration of Chlorambucil in the original sample is determined by comparing the peak area ratio of Chlorambucil to this compound against a calibration curve.

Visualizations

Caption: Workflow for Hazard Identification and Response when handling this compound.

Caption: Simplified signaling pathway of Chlorambucil leading to apoptosis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Chlorambucil - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. actavet.vfu.cz [actavet.vfu.cz]

- 7. The comparative toxicity of chlorambucil and chlorambucil-spermidine conjugate to BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorambucil synthesis - chemicalbook [chemicalbook.com]

- 9. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

A Technical Guide to Chlorambucil-d8: Suppliers and Quality Specifications

For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth overview of Chlorambucil-d8, a deuterated analog of the alkylating agent Chlorambucil, focusing on its suppliers, quality specifications, and the analytical methodologies employed for its characterization.

Overview of this compound

This compound is a deuterium-labeled version of Chlorambucil, an antineoplastic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] The incorporation of deuterium atoms into the molecule allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Chlorambucil in biological matrices.[3][4] This stable isotope-labeled compound enhances the accuracy of therapeutic drug monitoring and pharmacokinetic research.[4]

Suppliers and Product Specifications

Several reputable suppliers offer this compound for research purposes. The table below summarizes the key specifications from a selection of these suppliers.

| Supplier | Product Number/CAS | Molecular Formula | Molecular Weight | Purity Specification | Storage Conditions |

| MedChemExpress | HY-13593-d8 | C₁₄H₁₁D₈Cl₂NO₂ | 312.26 | Not specified; Certificate of Analysis available upon request. | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). |

| Cayman Chemical | 37497 / 2748247-26-7 | C₁₄H₁₁D₈Cl₂NO₂ | 312.3 | ≥99% deuterated forms (d₁-d₈) | -20°C |

| LGC Standards | TRC-C338953-10MG | Not specified | Not specified | Not specified | Not specified |

| Veeprho | DVE00338 | C₁₄H₁₁D₈Cl₂NO₂ | 312.26 g/mol | Not specified | Not specified |

| Pharmaffiliates | PA STI 018920 / 2733532-57-3 | C₁₄H₁₁D₈Cl₂NO₂ | 312.26 | Not specified | 2-8°C Refrigerator |

Quality Control and Experimental Protocols

The quality of this compound is assessed through a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are standard in the industry.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of this compound. A typical certificate of analysis for the unlabeled compound from MedChemExpress shows a purity of 99.64% as determined by HPLC, indicating this is a standard quality control measure.[5]

General Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate the analyte from any impurities.

-

Detection: A UV detector is used to monitor the elution of the compound, typically at a wavelength where Chlorambucil exhibits maximum absorbance.

-

Quantification: The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for confirming the molecular weight of this compound and determining its isotopic distribution.[3]

General Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, either after separation by GC or LC, or via direct infusion.

-

Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS, is used to generate molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected molecular ion peak will be shifted by +8 atomic mass units compared to the unlabeled compound.

-

Isotopic Distribution Analysis: The relative abundance of ions corresponding to different deuteration levels (d1-d8) is determined to assess the isotopic enrichment. Cayman Chemical specifies a purity of ≥99% for deuterated forms (d1-d8).[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The absence of signals in the regions corresponding to the deuterated positions in the ¹H NMR spectrum provides direct evidence of successful deuterium labeling.

Visualizing Workflows and Pathways

To aid in the understanding of the procurement and application of this compound, the following diagrams illustrate a typical quality control workflow and the simplified mechanism of action of Chlorambucil.

Caption: Quality control workflow for this compound.

Caption: Simplified mechanism of action of Chlorambucil.

Conclusion

The selection of a reliable supplier and a thorough understanding of the quality specifications are paramount for the successful use of this compound in research and development. The data and methodologies outlined in this guide provide a framework for evaluating and implementing this critical internal standard in bioanalytical assays. Researchers are encouraged to request lot-specific certificates of analysis and engage with suppliers' technical support to ensure the material meets the stringent requirements of their studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Chlorambucil in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the alkylating chemotherapeutic agent, Chlorambucil, in human plasma. The method utilizes Chlorambucil-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and procedural variability. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Chlorambucil is a nitrogen mustard alkylating agent used in the treatment of various cancers, most notably chronic lymphocytic leukemia (CLL) and certain types of lymphoma.[1][2] It exerts its cytotoxic effects by forming covalent cross-links with DNA, which disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] Given the variability in patient response and potential for toxicity, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens.

LC-MS/MS is the preferred bioanalytical technique for this purpose due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it co-elutes with the analyte and behaves identically during extraction and ionization, thus compensating for potential analytical variations.[5] This document provides a comprehensive protocol for the development and validation of such a method.

Experimental Protocols

Materials and Instrumentation

-

Chemicals and Reagents: Chlorambucil and this compound reference standards, LC-MS grade acetonitrile, methanol, and water, and formic acid.

-

LC System: An Agilent 1290 Infinity II LC system or equivalent.[6]

-

Mass Spectrometer: An Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an electrospray ionization (ESI) source.[6]

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Chromatographic and Mass Spectrometric Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B over 3 min, hold 1 min, return to 30% B |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Chlorambucil | 304.1 | 252.1 | 100 | 15 |

| 304.1 | 193.1 (Qualifier) | 100 | 25 | |

| This compound (IS) | 312.2 | 260.1 | 100 | 15 |

Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlorambucil and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Chlorambucil stock solution in 50:50 acetonitrile/water to create working standards for the calibration curve (e.g., 10 ng/mL to 5000 ng/mL). Prepare a separate working solution for the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate Chlorambucil working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QCs at low, medium, and high concentrations in the same manner.

Protocol: Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Chlorambucil Mechanism of Action

Caption: Mechanism of action of Chlorambucil as a DNA alkylating agent.

Method Validation Summary

The method was validated according to established bioanalytical guidelines. A summary of the typical performance characteristics is presented below.

Table 4: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity & Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999[7] |

| LLOQ | 1 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |

| Intra-day (n=6) | -2.6% to 11.1%[7] |

| Inter-day (n=18) | -2.4% to 9.0%[7] |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day (n=6) | < 9.2%[7] |

| Inter-day (n=18) | < 11.7%[7] |

| Matrix Effect | Compensated by this compound; CV < 15% |

| Recovery | Consistent and reproducible across QC levels (>85%) |

| Stability | Stable in plasma for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantitative determination of Chlorambucil in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical research, including pharmacokinetic studies and therapeutic drug monitoring, ultimately aiding in the optimization of cancer therapy.

References

- 1. Chlorambucil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 4. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 5. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Chlorambucil in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the alkylating agent Chlorambucil in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Chlorambucil-d8, to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Chlorambucil is a nitrogen mustard derivative and a widely used chemotherapeutic agent for the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links, which in turn disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] Given its potent cytotoxic activity and narrow therapeutic index, precise and reliable quantification of Chlorambucil in biological matrices is crucial for optimizing dosing regimens and minimizing toxicity.

This application note presents a validated LC-MS/MS method for the determination of Chlorambucil in human plasma. The use of this compound as an internal standard (IS) is critical for compensating for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.

Signaling Pathway of Chlorambucil-Induced Apoptosis

Chlorambucil exerts its cytotoxic effects by inducing DNA damage, which triggers a cascade of signaling events culminating in programmed cell death, or apoptosis. The pathway is initiated by the recognition of DNA adducts formed by Chlorambucil, leading to the activation of DNA damage response (DDR) pathways. This can subsequently activate intrinsic apoptosis pathways. Key mediators in this process include the PI3K/AKT signaling pathway, the transcription factor NF-κB, and the anti-apoptotic protein survivin. Inhibition of the pro-survival PI3K/AKT pathway and downregulation of NF-κB and survivin are associated with Chlorambucil-induced apoptosis in lymphoma cells.

Experimental Workflow

The analytical workflow for the quantitative analysis of Chlorambucil in human plasma involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Chlorambucil analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in acetonitrile).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1290 Infinity II LC System or equivalent

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) %B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Sciex QTRAP 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Q1 (m/z) Q3 (m/z) Collision Energy (eV) Chlorambucil 304.1 250.1 25 | this compound | 312.1 | 258.1 | 25 |

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: 5500 V

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, and accuracy. A summary of the validation results is presented in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Chlorambucil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications in clinical and pharmaceutical research. The detailed protocols and performance data presented herein can be readily adopted by laboratories involved in the study of Chlorambucil.

References

Application Notes and Protocols for Chlorambucil Analysis: A Focus on Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices, specifically plasma, for the quantitative analysis of the alkylating agent Chlorambucil. The primary focus is on the widely used protein precipitation technique, a crucial step in removing interfering macromolecules prior to chromatographic analysis.

Introduction

Chlorambucil is a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas. Accurate quantification of Chlorambucil in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Protein precipitation is a common, rapid, and effective method for sample cleanup, involving the addition of a precipitating agent to denature and precipitate proteins, which can then be separated by centrifugation. This application note explores two common protein precipitation methods: organic solvent precipitation with acetonitrile (ACN) and acid precipitation with trichloroacetic acid (TCA).

Data Presentation: Comparison of Protein Precipitation Methods

The choice of precipitating agent can significantly impact analyte recovery and the cleanliness of the final sample. The following tables summarize the general performance characteristics of acetonitrile and trichloroacetic acid for protein precipitation in bioanalysis. While specific recovery data for Chlorambucil is not extensively published in comparative studies, the data presented reflects typical outcomes for small molecule drugs.

Table 1: General Performance of Acetonitrile and Trichloroacetic Acid in Protein Precipitation

| Parameter | Acetonitrile (ACN) | Trichloroacetic Acid (TCA) |

| Mechanism of Action | Reduces the solvation capacity of water for proteins, leading to aggregation and precipitation. | Causes a significant change in pH, leading to protein denaturation and precipitation.[1] |